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Compound of Interest

Compound Name: 2-Phenylbenzoylacetonitrile

Cat. No.: B1625552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylbenzoylacetonitrile, a
molecule of interest in organic synthesis and medicinal chemistry. This document delves into its
chemical identity, structural features, and the broader context of its chemical class, offering
insights for its potential application in research and drug development.

Chemical Identity and Nomenclature

IUPAC Name: 2-Phenylbenzoylacetonitrile[1] CAS Number: 270084-29-2[1] Chemical
Formula: C1sH11NOJ[1][2] Molecular Weight: 221.25 g/mol [2]

The systematic IUPAC name, 2-Phenylbenzoylacetonitrile, is derived from the parent
structure, acetonitrile (CH3sCN), a two-carbon chain with a nitrile functional group (-C=N). In this
molecule, the a-carbon (the carbon adjacent to the nitrile group) is substituted with two distinct
groups: a phenyl group (-CsHs) and a benzoyl group (-C(=0)CeH5).

According to IUPAC nomenclature rules for nitriles, when the nitrile group is the principal
functional group, the suffix "-nitrile" is added to the name of the parent hydrocarbon chain. In
this case, the two-carbon chain is named "acetonitrile”. The substituents on the a-carbon
(position 2) are then named as prefixes in alphabetical order. However, due to the established
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common name for the benzoyl group, the name is constructed as 2-
Phenylbenzoylacetonitrile.

Structural Representation:

2D Structure:
3D Structure (Ball-and-Stick Model):

A three-dimensional representation illustrates the spatial arrangement of the atoms,
highlighting the tetrahedral geometry of the a-carbon and the planar nature of the two phenyl
rings and the carbonyl group.

A 3D conformer of 2-Phenylbenzoylacetonitrile would be generated here if the tool was
available.

Physicochemical Properties

Specific experimental data on the physicochemical properties of 2-Phenylbenzoylacetonitrile,
such as melting point, boiling point, and solubility, are not readily available in the public domain.
However, based on its structure—a relatively nonpolar aromatic ketone with a polar nitrile
group—it is predicted to be a solid at room temperature with low solubility in water and good
solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

For context, related compounds exhibit the following properties:

Molecular . . - .
Molecular . Melting Point Boiling Point
Compound Weight ( g/mol
Formula ) (°C) (°C)
Phenylacetonitril
CsH7N 117.15 -24 233-234
e
Benzoylacetonitri 160 (at 10
CsH7NO 145.16 82-83
le mmHg)[3]

This table provides data for related compounds to offer a comparative context.
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Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-
Phenylbenzoylacetonitrile is not prominently documented in readily accessible literature, its
structure suggests a logical synthetic approach based on established organic chemistry
principles. The a-carbon of a nitrile is acidic and can be deprotonated by a suitable base to
form a stabilized carbanion (a nitrile-stabilized enolate). This nucleophile can then react with an
electrophile.

Proposed Synthetic Pathway:

A plausible route for the synthesis of 2-Phenylbenzoylacetonitrile would involve the acylation
of phenylacetonitrile with benzoyl chloride.

Workflow for the Proposed Synthesis of 2-Phenylbenzoylacetonitrile:

Reactants

Phenylacetonitrile Deprotonation Intermediate Formation
Phenylacetonitrile Carbanion (Nucleophile)
Nucleophilic Acyl Substitution

Acylation Reaction

Benzoyl Chloride (Electrophile) 2-Phenylbenzoylacetonitrile

(Strong Base (e.g., NaH, LDAa

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Phenylbenzoylacetonitrile.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize 2-Phenylbenzoylacetonitrile via acylation of phenylacetonitrile.

Materials:
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e Phenylacetonitrile

e Sodium hydride (NaH), 60% dispersion in mineral oll

e Anhydrous tetrahydrofuran (THF)

e Benzoyl chloride

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Saturated agueous sodium bicarbonate (NaHCO3) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate

e Hexanes

Procedure:

o Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir
bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents).
The mineral oil is removed by washing with anhydrous hexanes under a nitrogen
atmosphere. Anhydrous THF is then added to the flask.

o Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of phenylacetonitrile (1.0
equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
The reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to
room temperature and stirred for 1 hour to ensure complete formation of the carbanion.

o Acylation: The reaction mixture is cooled back to 0 °C. A solution of benzoyl chloride (1.05
equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at
0 °C for 1 hour and then at room temperature overnight.

o Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NHaCl
solution. The mixture is transferred to a separatory funnel and the agueous layer is extracted
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three times with ethyl acetate. The combined organic layers are washed with saturated
agueous NaHCOs solution, followed by brine.

 Purification: The organic layer is dried over anhydrous MgSOQa, filtered, and the solvent is
removed under reduced pressure to yield the crude product. The crude product is then
purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes
to afford pure 2-Phenylbenzoylacetonitrile.

Note: This is a hypothetical protocol and would require optimization and safety assessment
before being performed.

Spectroscopic Analysis (Predicted)

While experimental spectra for 2-Phenylbenzoylacetonitrile are not readily available, its
spectroscopic characteristics can be predicted based on its functional groups and overall
structure.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The *H NMR spectrum is expected to show signals in the aromatic region.

o Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex
multiplet in the range of d 7.2-8.0 ppm. The protons on the benzoyl ring ortho to the carbonyl
group may be shifted downfield due to the electron-withdrawing nature of the carbonyl.

e a-Proton: A singlet corresponding to the single proton on the a-carbon is expected. Its
chemical shift would likely be in the range of & 5.0-6.0 ppm, shifted downfield due to the
deshielding effects of the adjacent nitrile, carbonyl, and phenyl groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 13C NMR spectrum will provide information about all the carbon atoms in the molecule.

o Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the range of & 190-
200 ppm.

 Nitrile Carbon: The carbon of the nitrile group should appear around & 115-125 ppm.
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e Aromatic Carbons: Multiple signals for the aromatic carbons of the two phenyl rings will be
observed between & 125-140 ppm.

e 0-Carbon: The signal for the a-carbon will be in the aliphatic region, likely around & 60-70
ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the key functional groups.

C=N Stretch: A sharp, medium-intensity absorption band for the nitrile group is expected
around 2220-2260 cm~1.

e C=0 Stretch: A strong, sharp absorption band for the ketone carbonyl group should appear
around 1680-1700 cm~1. The conjugation with the phenyl ring will lower the frequency from
that of a simple aliphatic ketone.

e C-H Stretch (Aromatic): Absorptions for the C-H stretching of the aromatic rings will be
observed just above 3000 cm™1,

o C=C Stretch (Aromatic): Several bands of variable intensity for the C=C stretching of the
aromatic rings will be present in the 1450-1600 cm~1 region.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed
at an m/z corresponding to the molecular weight of the compound (221.25). Common
fragmentation patterns would involve the loss of the benzoyl group (CeHsCO, m/z 105) or the
phenyl group (CeHs, m/z 77).

Predicted Fragmentation Pathway:
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Caption: Predicted major fragmentation pathways for 2-Phenylbenzoylacetonitrile in mass
spectrometry.

Applications in Drug Development

The benzoylacetonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with
derivatives exhibiting a range of biological activities. The presence of a ketone, a nitrile, and
two aromatic rings in 2-Phenylbenzoylacetonitrile provides multiple points for interaction with
biological targets and for further chemical modification.

While specific studies on the pharmacological activity of 2-Phenylbenzoylacetonitrile are
limited, compounds containing the a-cyanoketone moiety have been investigated for various
therapeutic applications, including as enzyme inhibitors. The nitrile group can act as a
hydrogen bond acceptor or a bioisostere for other functional groups, while the aromatic rings
can engage in 1t-1t stacking and hydrophobic interactions within protein binding pockets.

The reactivity of the a-proton also allows for this molecule to be used as a versatile
intermediate for the synthesis of more complex heterocyclic compounds with potential
therapeutic value. Further research is warranted to explore the biological activity profile of 2-
Phenylbenzoylacetonitrile and its derivatives.
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Safety and Handling

Detailed toxicology data for 2-Phenylbenzoylacetonitrile is not available. However, based on
the presence of a nitrile group, it should be handled with caution. Nitriles can be toxic if
ingested, inhaled, or absorbed through the skin. It is recommended to handle this compound in
a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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